An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-[(cyclopentyloxy)methyl]phenylboronic acid
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-[(cyclopentyloxy)methyl]phenylboronic acid
Abstract
This technical guide presents a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-[(cyclopentyloxy)methyl]phenylboronic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed theoretical framework for the interpretation of its NMR data. By dissecting the molecule into its constituent fragments—the substituted phenyl ring, the benzylic methylene bridge, and the cyclopentyloxy group—we can apply established principles of NMR spectroscopy and substituent effects to forecast the chemical shifts and coupling patterns. This guide also includes a standardized experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, alongside illustrative diagrams to facilitate a deeper understanding of the structure-spectra correlations.
Introduction: The Role of NMR in the Structural Elucidation of Phenylboronic Acids
3-[(cyclopentyloxy)methyl]phenylboronic acid is a member of the versatile class of organoboron compounds known as phenylboronic acids. These molecules are of significant interest in organic synthesis, particularly as key coupling partners in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex organic architectures in medicinal chemistry and materials science. The precise structural characterization of these building blocks is paramount to ensuring the desired outcomes of such synthetic endeavors.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 3-[(cyclopentyloxy)methyl]phenylboronic acid. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially in aprotic solvents or upon dehydration. This equilibrium can influence the appearance of the NMR spectrum, often leading to broadened signals for the protons and carbons near the boronic acid group. The predictions herein are based on the monomeric form of the boronic acid.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 3-[(cyclopentyloxy)methyl]phenylboronic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the cyclopentyloxy group. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Aromatic Region (δ 7.0 - 8.0 ppm)
The phenyl ring is substituted at positions 1 and 3. The protons on the aromatic ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing boronic acid group and the electron-donating (via hyperconjugation) methylene-ether linkage will influence the precise chemical shifts. We anticipate four distinct signals in this region, corresponding to H-2, H-4, H-5, and H-6.
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H-2 and H-6: These protons are ortho to the boronic acid group and will be the most deshielded, likely appearing as a broad singlet or a multiplet around 7.8-8.0 ppm.
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H-4 and H-5: These protons are meta and para to the boronic acid group, respectively. They will be located further upfield compared to H-2 and H-6. We predict their signals to be in the range of 7.2-7.5 ppm, likely as multiplets due to coupling with each other and with H-6.
Benzylic Methylene Protons (δ ~4.5 ppm)
The two protons of the methylene group (-CH₂-) connecting the phenyl ring and the cyclopentyloxy group are expected to appear as a sharp singlet around 4.5 ppm. Their chemical shift is influenced by the adjacent aromatic ring and the electronegative oxygen atom.
Cyclopentyloxy Group Protons (δ 1.5 - 4.0 ppm)
The protons of the cyclopentyloxy group will exhibit characteristic chemical shifts.
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Methine Proton (O-CH): The single proton on the carbon directly attached to the oxygen atom will be the most deshielded of the cyclopentyl protons, appearing as a multiplet around 3.8-4.0 ppm.
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Methylene Protons (-CH₂-): The remaining eight protons on the four methylene groups of the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.5 and 1.9 ppm.
The predicted ¹H NMR data is summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-[(cyclopentyloxy)methyl]phenylboronic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| B(OH)₂ | 4.0 - 6.0 | Broad Singlet |
| Ar-H (H-2, H-6) | 7.8 - 8.0 | Multiplet |
| Ar-H (H-4, H-5) | 7.2 - 7.5 | Multiplet |
| Ar-CH₂-O | ~4.5 | Singlet |
| O-CH (cyclopentyl) | 3.8 - 4.0 | Multiplet |
| -CH₂- (cyclopentyl) | 1.5 - 1.9 | Multiplet |
Predicted ¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Aromatic Carbons (δ 125 - 140 ppm)
The six carbons of the phenyl ring will resonate in the aromatic region of the ¹³C NMR spectrum.
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C-1 (ipso-carbon attached to Boron): The carbon atom directly bonded to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is predicted to be around 135 ppm.
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C-3 (ipso-carbon attached to the methylene group): This carbon will be found at approximately 138-140 ppm.
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Other Aromatic Carbons (C-2, C-4, C-5, C-6): The remaining aromatic carbons will appear in the range of 125-135 ppm.
Benzylic Methylene Carbon (δ ~70 ppm)
The carbon of the benzylic methylene group is expected to have a chemical shift of around 70 ppm, influenced by the attached oxygen and phenyl group.
Cyclopentyloxy Group Carbons (δ 23 - 80 ppm)
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Methine Carbon (O-CH): The carbon atom directly bonded to the oxygen will be the most deshielded of the cyclopentyl carbons, with a predicted chemical shift of approximately 80 ppm.
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Methylene Carbons (-CH₂-): The other four methylene carbons of the cyclopentyl ring will have chemical shifts in the range of 23-33 ppm.
The predicted ¹³C NMR data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-[(cyclopentyloxy)methyl]phenylboronic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar-B) | ~135 (potentially broad or unobserved) |
| C-2, C-6 (Ar-C) | 130 - 135 |
| C-3 (Ar-C) | 138 - 140 |
| C-4, C-5 (Ar-C) | 125 - 130 |
| Ar-CH₂-O | ~70 |
| O-CH (cyclopentyl) | ~80 |
| -CH₂- (cyclopentyl, Cα to O-CH) | ~33 |
| -CH₂- (cyclopentyl, Cβ to O-CH) | ~23 |
Molecular Structure and NMR Assignment Aid
To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the numbering of the key atoms in 3-[(cyclopentyloxy)methyl]phenylboronic acid.
Caption: Molecular structure of 3-[(cyclopentyloxy)methyl]phenylboronic acid with atom numbering.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 3-[(cyclopentyloxy)methyl]phenylboronic acid and related compounds. Adherence to this protocol will help ensure data accuracy and reproducibility.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent. For boronic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it can help to sharpen the signals of the B(OH)₂ protons.
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Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Higher concentrations can lead to signal broadening due to the potential for boroxine formation.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized for the specific instrument and sample.
¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Acquisition Time (AQ): 2-4 seconds.
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Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
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Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
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Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, is usually adequate.
¹³C NMR:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 120 ppm.
Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
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Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 3-[(cyclopentyloxy)methyl]phenylboronic acid. By understanding the expected chemical shifts and coupling patterns, researchers can more effectively analyze experimental data, confirm the synthesis of the target compound, and assess its purity. The provided experimental protocol offers a standardized approach to data acquisition, promoting consistency and quality in NMR analysis. While predicted data serves as a powerful tool, it is always recommended to confirm these predictions with experimental data whenever possible.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
